molecular formula C15H13NO3 B079369 1-Hydroxy-3-methoxy-10-methylacridone CAS No. 13161-83-6

1-Hydroxy-3-methoxy-10-methylacridone

Cat. No.: B079369
CAS No.: 13161-83-6
M. Wt: 255.27 g/mol
InChI Key: IRADMAHJFJCLFD-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methoxy-10-methylacridin-9(10h)-one is a natural product found in Zanthoxylum leprieurii with data available.

Scientific Research Applications

Chemical Spectroscopy and Structure Elucidation

1-Hydroxy-3-methoxy-10-methylacridone has been a subject of interest in the field of chemical spectroscopy. Studies have focused on understanding its chemical structure through various spectroscopic methods. For instance, research on the 13C NMR spectra of acridone alkaloids, including this compound, has contributed to insights into their structural characteristics (Bergenthal, Mester, Rózsa, & Reisch, 1979).

Biological Activities and Medicinal Potential

This compound has been identified in various natural sources and examined for its potential biological activities. A study reported its isolation from the bark of the medicinal African plant Fagara macrophylla, guided by bioactivity testing (Spatafora & Tringali, 1997). Another research highlighted the isolation of new acridone alkaloids from Atalantia buxifolia, where compounds including a derivative of this compound exhibited significant antibacterial activity (Yang et al., 2013).

Potential in Cancer Research

The compound's potential in cancer research has also been explored. A study demonstrated that alkyl- and aryl-lithiums reacted with this compound to produce derivatives with potential antitumor properties (Jolivet, Rivalle, & Bisagni, 1995). Additionally, novel xanthone and acridone derivatives synthesized using reactions involving this compound were evaluated for their anticancer activity, with several compounds showing promising results (Santra et al., 2023).

Applications in Analytical Chemistry

This compound has also been studied for its potential applications in analytical chemistry. For instance, its derivative was synthesized and investigated as an indicator for acid-base titration, showing promising characteristics for use in analytical methods (Pyrko, 2021).

Properties

CAS No.

13161-83-6

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-hydroxy-2-methoxy-10-methylacridin-9-one

InChI

InChI=1S/C15H13NO3/c1-16-12-6-4-3-5-10(12)15(18)11-7-9(19-2)8-13(17)14(11)16/h3-8,17H,1-2H3

InChI Key

IRADMAHJFJCLFD-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)OC

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=CC(=C3)OC)O

melting_point

174-176°C

13161-83-6

physical_description

Solid

Synonyms

1-HMMA cpd
1-hydroxy-3-methoxy-N-methylacridone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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